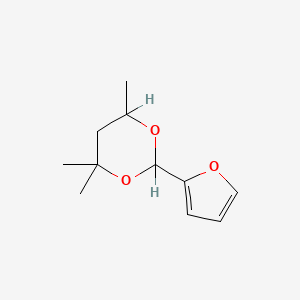2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
CAS No.: 1204-54-2
Cat. No.: VC17148913
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1204-54-2 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
| Standard InChI | InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |
| Standard InChI Key | SJVWZQYXFRLYQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(OC(O1)C2=CC=CO2)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane consists of a 1,3-dioxane ring—a six-membered cyclic ether with two oxygen atoms at positions 1 and 3. The furan ring is attached at position 2, while methyl groups occupy positions 4, 4, and 6 (Figure 1). This configuration introduces steric hindrance and electronic effects that influence its reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
| CAS Number | 1204-54-2 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). Infrared (IR) spectroscopy identifies ether (C-O-C) stretching at 1,080–1,130 cm⁻¹ and furan C=C vibrations at 1,570–1,620 cm⁻¹. X-ray crystallography of related dioxanes, such as (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, demonstrates chair conformations with axial substituents , suggesting similar behavior in the title compound.
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via acid-catalyzed condensation of furfuryl alcohol and acetone under controlled conditions. A typical procedure involves:
-
Mixing furfuryl alcohol and acetone in a 1:1–1:10 molar ratio.
-
Adding a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Refluxing at 60–80°C for 4–12 hours.
-
Isolating the product via fractional distillation or column chromatography.
Table 2: Reaction Conditions and Yields
| Molar Ratio (Furfuryl:Acetone) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1 | 60 | 45 |
| 1:5 | 70 | 62 |
| 1:10 | 80 | 58 |
Chemical Reactivity and Mechanistic Insights
Ring-Opening Reactions
Under acidic conditions, the dioxane ring opens to form diols. For instance, treatment with HCl in ethanol generates 2-(2-furyl)-2-methylpropane-1,3-diol, a potential intermediate for polyesters.
Cross-Coupling Applications
The ACS Journal of Organic Chemistry details palladium-catalyzed couplings of dioxane-derived β-keto esters with terpenols (e.g., geraniol) . While these studies focus on meroterpenoid synthesis, similar strategies could functionalize 2-(2-furyl)-4,4,6-trimethyl-1,3-dioxane for pharmaceutical applications.
Comparative Analysis with Related Dioxanes
Table 3: Structural and Reactivity Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume